2,4-Dimethylpyrrolidine

Description

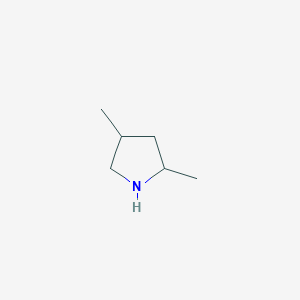

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5-3-6(2)7-4-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOJVRWFIHNZTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447079 | |

| Record name | Pyrrolidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13603-04-8 | |

| Record name | 2,4-Dimethylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013603048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLPYRROLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF3OGR1AYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,4 Dimethylpyrrolidine and Its Derivatives

Classical and Established Synthetic Approaches to Pyrrolidine (B122466) Rings

Long-standing methods in heterocyclic chemistry have been adapted and refined for the synthesis of the pyrrolidine core. These approaches often rely on robust and well-understood reactions, providing reliable access to the target structures.

Modifications of the Knorr Pyrrole (B145914) Synthesis

The Knorr pyrrole synthesis, a cornerstone in the synthesis of pyrrole rings, traditionally involves the condensation of an α-amino-ketone with a β-ketoester. While this method directly furnishes aromatic pyrroles, it can be ingeniously adapted to produce saturated pyrrolidines through a subsequent reduction step. A prominent example is the synthesis of 2,4-dimethylpyrrole (B27635), which can then be hydrogenated to yield 2,4-dimethylpyrrolidine.

One established procedure for the synthesis of 2,4-dimethylpyrrole is a modification of the Knorr method. This involves the saponification and decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole, a classic "Knorr's pyrrole," which is itself prepared from ethyl acetoacetate. nih.gov The resulting 2,4-dimethylpyrrole can then be subjected to catalytic hydrogenation to afford this compound. The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions. For instance, the use of rhodium on alumina (B75360) (Rh/Al₂O₃) as a catalyst has been shown to effectively reduce 2,5-dimethylpyrrole to cis-2,5-dimethylpyrrolidine, suggesting a similar stereochemical preference for the hydrogenation of 2,4-dimethylpyrrole. researchgate.net The heterogeneous catalytic hydrogenation of substituted pyrroles is a powerful method for the diastereoselective synthesis of functionalized pyrrolidines. acs.org

| Step | Reaction | Key Reagents and Conditions | Product | Yield | Reference |

| 1 | Knorr Pyrrole Synthesis (modified) | 2,4-dimethyl-3,5-dicarbethoxypyrrole, KOH, water, heat; then steam distillation | 2,4-Dimethylpyrrole | 57-63% | nih.gov |

| 2 | Catalytic Hydrogenation | 2,4-Dimethylpyrrole, Rh/Al₂O₃, H₂ | cis-2,4-Dimethylpyrrolidine | High (inferred) | researchgate.net |

Radical Cyclization Strategies for Pyrrolidine Ring Formation

Radical cyclizations offer a powerful means to construct five-membered rings with a high degree of stereocontrol. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a tethered unsaturated moiety. While traditional methods often employed toxic tin hydrides like tributyltin hydride, modern approaches have focused on developing tin-free alternatives. nih.govrsc.org

A relevant strategy for the synthesis of substituted pyrrolidines involves the radical cyclization of nitrogen-tethered dienes. For instance, the cyanoisopropyl radical-induced cyclization of N-methyl-N-(2-alkylallyl)amines has been shown to produce both pyrrolidine and piperidine (B6355638) rings, with the ring size being influenced by the steric bulk of the alkyl substituent. researchgate.net By carefully selecting the starting materials, this methodology can be conceptually applied to the synthesis of this compound. For example, the cyclization of a suitably substituted N-allyl-N-(2-methylpropyl)amine derivative could potentially lead to the desired this compound skeleton.

Samarium(II) iodide (SmI₂) has also emerged as a potent reagent for mediating radical cyclization cascades, allowing for the construction of complex cyclic systems with multiple stereocenters. nih.govnih.gov

| Radical Precursor Type | Initiator/Mediator | Key Transformation | Potential Product | Reference |

| N-allyl-N-(2-methylpropyl)amine derivative | Cyanoisopropyl radical | 5-exo-trig cyclization | This compound derivative | researchgate.net |

| Substituted 6-aza-8-bromooct-2-enoates | Tris(trimethylsilyl)silane | 5-exo-trig cyclization | 2,4-Disubstituted piperidine (illustrative) | nih.govorganic-chemistry.org |

| Carbonyl compounds | SmI₂ | Ketyl radical cyclization | Polycyclic systems | nih.govnih.gov |

Intramolecular Heteroatom Michael Addition Pathways

The intramolecular Michael addition, specifically the aza-Michael reaction, is a widely used and efficient method for the synthesis of nitrogen-containing heterocycles, including pyrrolidines. nih.govrsc.org This reaction involves the intramolecular conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor. The stereochemical outcome of the cyclization can often be controlled, leading to the diastereoselective formation of substituted pyrrolidines. nih.govnih.gov

The synthesis of this compound via this pathway would require a precursor containing both an amine and a suitably substituted Michael acceptor. For example, a molecule with an amino group at one end and a 4-methylpent-2-enoyl moiety at the other could, upon intramolecular conjugate addition, yield a 2,4-dimethyl-5-oxopyrrolidine, which could then be further reduced to the desired this compound. The aza-Michael addition can be catalyzed by both acids and bases. georgiasouthern.edunih.gov

| Substrate Type | Catalyst/Conditions | Key Transformation | Intermediate Product | Reference |

| Aminofluorovinylsulfone | Base | Intramolecular aza-Michael addition | Fluorinated pyrrolidine | nih.gov |

| Amine with tethered α,β-unsaturated ester | Acid or Base | Intramolecular aza-Michael addition | Substituted pyrrolidinone | frontiersin.org |

| 4-Tosylaminobut-2-enoates and 3-ylideneoxindoles | Chiral squaramide | Cascade aza-Michael/Michael addition | Spiro[pyrrolidine-3,3'-oxindole] | beilstein-journals.org |

Modern Catalytic and Organocatalytic Syntheses

Contemporary synthetic chemistry has seen a surge in the development of powerful catalytic methods that offer high levels of efficiency, selectivity, and stereocontrol. These modern approaches have been successfully applied to the synthesis of the this compound core and its derivatives.

Transition Metal-Mediated Cyclizations (e.g., Palladium, Rhodium)

Transition metals, particularly palladium and rhodium, have proven to be exceptionally versatile catalysts for the formation of C-N bonds and the construction of nitrogen heterocycles. Intramolecular C-H amination reactions catalyzed by rhodium complexes, for instance, provide a direct route to pyrrolidines from acyclic precursors. nih.govorganic-chemistry.org These reactions involve the generation of a metal-nitrene intermediate that can insert into a C-H bond, forming the pyrrolidine ring. The regioselectivity and stereoselectivity of these reactions can be controlled by the choice of catalyst and directing groups. nih.gov

Palladium-catalyzed intramolecular amination reactions, such as the aza-Wacker-type cyclization, also offer a powerful strategy for pyrrolidine synthesis. nih.govrsc.org These reactions typically involve the activation of an alkene by a palladium(II) catalyst, followed by intramolecular attack of a nitrogen nucleophile.

| Catalyst System | Substrate Type | Key Transformation | Product Type | Reference |

| Dirhodium(II) carboxylates | Sulfamate esters | Intramolecular C-H amination | Cyclic sulfamidates (pyrrolidine precursors) | researchgate.netnih.gov |

| Palladium(II) complexes | Vinyl cyclopropanecarboxamides | Intramolecular aza-Wacker-type cyclization | Aza[3.1.0]bicycles | nih.govrsc.org |

| Gold(I) complexes | Alkenylamines | Intramolecular hydroamination | 2,5-Disubstituted pyrrolidines | rsc.org |

Asymmetric Organocatalysis in Pyrrolidine Construction

Asymmetric organocatalysis has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. Chiral small organic molecules are used to catalyze enantioselective transformations, providing access to chiral products with high enantiomeric excess. Proline and its derivatives are particularly prominent organocatalysts for the synthesis of pyrrolidines. beilstein-journals.org

The asymmetric Michael addition is a key reaction in organocatalysis that can be used to construct substituted pyrrolidines. nih.govbeilstein-journals.org This often involves the reaction of an aldehyde or ketone with a nitroalkene or other Michael acceptor, catalyzed by a chiral secondary amine such as a diarylprolinol silyl (B83357) ether. The reaction proceeds through the formation of a chiral enamine intermediate, which then adds to the Michael acceptor in a stereocontrolled manner. Subsequent transformations can then lead to the formation of the pyrrolidine ring. For instance, a tandem asymmetric Michael reaction-intramolecular Michael addition sequence can be employed to construct highly substituted chiral pyrrolidines. nih.gov

| Organocatalyst Type | Reaction Type | Reactants | Product Type | Reference |

| Chiral Pyrrolidine Derivatives | Asymmetric Michael Addition | Aldehydes and Nitroolefins | Chiral γ-Nitroaldehydes (pyrrolidine precursors) | nih.govbeilstein-journals.org |

| Chiral Squaramide | Cascade aza-Michael/Michael Addition | 4-Tosylaminobut-2-enoates and 3-Ylideneoxindoles | Enantioenriched Spiro[pyrrolidine-3,3'-oxindoles] | beilstein-journals.orgnih.gov |

| Chiral Dipeptides | Asymmetric Michael Addition | Aldehydes and N-Arylmaleimides | Chiral Succinimide Derivatives | nih.gov |

Enamine-Based Synthetic Transformations

Enamine catalysis has emerged as a powerful tool in asymmetric synthesis, enabling the construction of complex chiral molecules. The formation of transient enamines from ketones or aldehydes using a chiral secondary amine catalyst facilitates a variety of stereoselective transformations that can be applied to the synthesis of 2,4-disubstituted pyrrolidine precursors.

One of the cornerstone reactions in this field is the asymmetric Michael addition. In the context of synthesizing 2,4-disubstituted pyrrolidines, an aldehyde can be reacted with a nitroalkene in the presence of a chiral pyrrolidine-based catalyst. This organocatalytic approach leads to the formation of γ-nitro carbonyl compounds with high enantioselectivity and diastereoselectivity. The subsequent reduction of the nitro group and intramolecular reductive amination furnishes the desired chiral 2,4-disubstituted pyrrolidine. This sequence effectively establishes the stereocenters at the C2 and C4 positions in a controlled manner.

The reaction between various aldehydes and α-substituted nitroolefins, catalyzed by a diarylprolinol silyl ether, has been shown to produce the corresponding γ-nitro carbonyl products in good yields and with excellent stereocontrol.

| Entry | Aldehyde (R1) | Nitroolefin (R2) | Yield (%) | dr | ee (%) |

| 1 | Propanal | 1-Nitropropene | 86 | 24:1 | 96 |

| 2 | Butanal | 1-Nitro-2-phenylethene | 82 | 20:1 | 95 |

| 3 | Isovaleraldehyde | 1-Nitropropene | 78 | 19:1 | 97 |

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins.

These γ-nitro carbonyl intermediates are then subjected to a reduction of the nitro group, typically using a reducing agent like H₂ over a palladium catalyst, followed by spontaneous or acid-catalyzed cyclization to yield the 2,4-disubstituted pyrrolidine.

Novel Ring-Forming Reactions and Skeletal Modifications

Recent advancements in synthetic chemistry have led to the development of novel ring-forming strategies and methods for altering the pyrrolidine skeleton, providing access to diverse and complex derivatives.

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecules. For the synthesis of 2,4-disubstituted pyrrolidines, a notable example is the organocatalytic asymmetric Michael addition of an aldehyde to an α-substituted nitroolefin, followed by an intramolecular reductive amination. This cascade process efficiently constructs the pyrrolidine ring with defined stereochemistry.

The initial Michael addition, often catalyzed by a chiral secondary amine, forms a γ-nitroaldehyde. This intermediate, upon reduction of the nitro group to an amine, undergoes a spontaneous intramolecular cyclization and dehydration to form a cyclic imine, which is then further reduced to the final 2,4-disubstituted pyrrolidine. This method provides a direct route to these valuable chiral building blocks from simple acyclic precursors.

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also pivotal in pyrrolidine synthesis. [3+2] Annulation strategies are particularly common, where a three-atom component reacts with a two-atom component to form the five-membered pyrrolidine ring. While many examples exist, those that specifically control the 2,4-substitution pattern are of particular interest.

While the construction of the pyrrolidine ring is a primary focus, the strategic deconstruction or rearrangement of this scaffold opens up new synthetic possibilities. A novel skeletal modification strategy allows for the conversion of saturated N-heterocyclic pyrrolidines into nonpolar, linear dienes. researchgate.nettdl.orgnih.gov This transformation involves a remarkable N-atom removal and deconstruction of the pyrrolidine ring. researchgate.nettdl.orgnih.gov

The process is initiated by N-sulfonylazidonation of the pyrrolidine, which leads to the formation of a sulfamoyl azide (B81097) intermediate. researchgate.nettdl.orgnih.gov This intermediate then undergoes a rearrangement, resulting in the cleavage of C-N and C-C sigma bonds and the formation of C-C pi bonds, ultimately yielding a diene. researchgate.nettdl.orgnih.gov This energetically challenging process effectively destroys the stable five-membered ring to create versatile conjugated or non-conjugated dienes. researchgate.nettdl.orgnih.gov

This method's utility has been demonstrated in the late-stage modification of bioactive molecules, showcasing its potential for diversifying complex chemical scaffolds. researchgate.nettdl.orgnih.gov The choice of reagents and reaction conditions allows for a one-pot procedure, enhancing its synthetic utility. researchgate.net

| Pyrrolidine Substrate | Diene Product | Yield (%) |

| N-Phenyl-2-methylpyrrolidine | (E)-Hepta-1,4-diene | 75 |

| 2-Benzylpyrrolidine | (E)-1-Phenylhexa-1,4-diene | 68 |

| N-Boc-2-propylpyrrolidine | (E)-Nona-1,4-diene | 72 |

Table 2: Synthesis of Dienes from Pyrrolidine Skeletal Rearrangement.

Scalable and Sustainable Synthetic Protocols for this compound

The development of scalable and sustainable synthetic routes is crucial for the practical application of this compound and its derivatives in industrial settings. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, are central to these efforts.

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods. The use of enzymes, such as transaminases, can facilitate the asymmetric synthesis of chiral amines, which are key precursors to substituted pyrrolidines. For instance, a bienzymatic cascade involving a transaminase and a reductive aminase can convert 1,4-diketones into enantiomerically pure 2,5-disubstituted pyrrolidines. While this example focuses on 2,5-substitution, the principle of using enzymatic cascades can be adapted for the synthesis of 2,4-disubstituted analogues from appropriate starting materials.

Another key aspect of sustainable synthesis is the use of catalytic methods that employ earth-abundant metals or organocatalysts, which are often less toxic and more environmentally benign than their heavy metal counterparts. The development of recyclable catalysts further enhances the sustainability of these processes.

Furthermore, process intensification techniques, such as flow chemistry, can offer significant advantages for the scalable synthesis of fine chemicals. Flow reactors can provide better control over reaction parameters, improve safety, and facilitate continuous production, which can be more efficient and generate less waste compared to batch processes. While specific industrial-scale syntheses of this compound are not widely published in open literature, the application of these sustainable and scalable methodologies holds great promise for its future production.

Stereochemical Control and Enantioselective Synthesis of 2,4 Dimethylpyrrolidine

Enantiomeric and Diastereomeric Forms of 2,4-Dimethylpyrrolidine

This compound possesses two chiral centers, giving rise to a total of four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relative orientation of the two methyl groups defines the diastereomeric forms: cis and trans.

Trans-diastereomers : The methyl groups are on opposite sides of the pyrrolidine (B122466) ring plane. This pair consists of the (2R,4R) and (2S,4S) enantiomers.

Cis-diastereomers : The methyl groups are on the same side of the ring plane. This pair consists of the (2R,4S) and (2S,4R) enantiomers.

These stereoisomers are distinct chemical compounds with different three-dimensional arrangements. libretexts.org While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, solubility), they rotate plane-polarized light in equal but opposite directions. wisc.edu Diastereomers, however, have different physical properties and can be separated by standard laboratory techniques such as chromatography or crystallization. libretexts.org

Table 1: Stereoisomers of this compound

| Configuration | Diastereomer | Relationship |

|---|---|---|

| (2R,4R) | trans | Enantiomer of (2S,4S) |

| (2S,4S) | trans | Enantiomer of (2R,4R) |

| (2R,4S) | cis | Enantiomer of (2S,4R) |

| (2S,4R) | cis | Enantiomer of (2R,4S) |

Strategies for Asymmetric Induction in Pyrrolidine Synthesis

Achieving stereocontrol in the synthesis of this compound relies on asymmetric synthesis, a field focused on selectively producing a single stereoisomer. Key strategies include the use of chiral auxiliaries, enantioselective catalysts, and kinetic resolution.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

The Evans oxazolidinone auxiliaries are a prominent example used to control stereochemistry in alkylation and aldol (B89426) reactions. sioc-journal.cnrsc.org In the context of pyrrolidine synthesis, a chiral auxiliary can be attached to a precursor molecule. For instance, an acylated chiral auxiliary can undergo a stereoselective Michael addition, a key step in forming substituted five-membered rings. sioc-journal.cn The steric hindrance provided by the auxiliary directs the approach of reactants, leading to the formation of one diastereomer over others.

A general sequence for synthesizing a chiral disubstituted pyrrolidine using this approach might involve:

Attachment of a chiral auxiliary to an appropriate acyclic precursor.

A diastereoselective alkylation or conjugate addition to introduce one or both methyl groups and/or facilitate cyclization.

Ring-closing reaction to form the pyrrolidine ring.

Removal of the chiral auxiliary to yield the enantiomerically enriched this compound.

The effectiveness of this method depends on the high diastereoselectivity of the key bond-forming steps, which can often exceed 98% diastereomeric excess (de). sioc-journal.cn

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly atom-economical and is a cornerstone of modern asymmetric synthesis.

Chiral Phosphoric Acid (CPA) Catalysis: Chiral phosphoric acids (CPAs), such as derivatives of BINOL, have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. rsc.orgresearchgate.net In pyrrolidine synthesis, CPAs can catalyze intramolecular aza-Michael reactions to form the heterocyclic ring with high enantioselectivity. whiterose.ac.uknih.gov The catalyst activates the substrate by protonating it, forming a chiral ion pair. This close association within a defined chiral environment dictates the stereochemical outcome of the cyclization. The "clip-cycle" methodology, for example, uses a CPA to catalyze the enantioselective cyclization of an activated amine, demonstrating a powerful route to substituted pyrrolidines. nih.gov

Platinum Catalysis: Platinum complexes are versatile catalysts for various organic transformations, including the synthesis of heterocycles. In the context of asymmetric synthesis, chiral ligands are used to render the platinum catalyst enantioselective. Pt-catalyzed reactions can be used to construct pyrrolidine rings through cycloisomerization or hydroamination cascades. researchgate.net For example, a platinum catalyst can activate an alkyne within a molecule containing a nitrogen nucleophile, leading to a cyclization event. researchgate.net Another powerful application is the enantioselective hydrosilylation of alkenes, which can be used to create chiral centers that are precursors to the final pyrrolidine structure. Studies on alkenylboronates have shown that platinum complexes can catalyze hydrosilylation with high regio- and enantioselectivity, offering a route to versatile chiral building blocks. nih.gov

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. rsc.org This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Several kinetic resolution strategies are applicable to pyrrolidines:

Enzymatic Resolution: Enzymes are highly selective chiral catalysts that can differentiate between enantiomers. Lipases, for example, can be used to selectively acylate or de-acylate one enantiomer in a racemic mixture of N-protected pyrrolidine derivatives. rsc.org

Dynamic Kinetic Resolution (DKR): In DKR, the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture. This allows for a theoretical yield of 100% of a single enantiomer. This has been applied to 2-lithiopyrrolidines, where the presence of a chiral ligand leads to the preferential reaction of one enantiomer while the other equilibrates. rsc.orgnih.gov

Catalytic Kinetic Resolution: Non-enzymatic chiral catalysts can also effect resolution. For instance, iridium-catalyzed C(sp³)–H borylation has been used in a diastereodivergent parallel kinetic resolution of racemic 2-substituted pyrrolidines to afford both cis- and trans-2,5-disubstituted products with high enantiopurity. acs.org

Resolution via Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture of a base (like this compound) with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid. wikipedia.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different solubilities, they can often be separated by fractional crystallization. wikipedia.orgresearchgate.net After separation, the pure enantiomer is recovered by neutralizing the salt. This method has been successfully used to resolve racemic derivatives of substituted pyrrolidines. nih.govresearchgate.net

Diastereoselective Synthesis of 2,4-Disubstituted Pyrrolidines

Diastereoselective synthesis aims to preferentially create one diastereomer over another. For 2,4-disubstituted pyrrolidines, this means controlling the relative stereochemistry to favor either the cis or the trans isomer.

One effective strategy involves the intramolecular cyclization of carefully designed acyclic precursors. For example, the cyclization of N-alkoxyl amines derived from the reaction of aldehydes with hydroxylamines can produce 2,4-disubstituted pyrrolidines. nih.gov The stereochemical outcome of the S_N2' cyclization can be influenced by the substituents and reaction conditions, often yielding good diastereomeric ratios (e.g., 4:1 cis/trans). nih.gov

Another powerful method is the diastereoselective reduction of cyclic enamines derived from pyroglutamic acid, where the choice of N-protecting group is crucial for controlling the stereochemical outcome. rsc.org Furthermore, metal-catalyzed C-H amination reactions have been developed for the diastereoselective synthesis of disubstituted pyrrolidines. Iron dipyrrinato complexes, for instance, catalyze the conversion of aliphatic azides into 2,5-disubstituted pyrrolidines, where the catalyst structure can be modified to enhance the selectivity for the syn (or cis) diastereomer. nih.gov

Chemical Transformations and Reaction Mechanisms of 2,4 Dimethylpyrrolidine Systems

Fundamental Reactivity of the Dimethylpyrrolidine Heterocycle

The fundamental reactivity of the 2,4-dimethylpyrrolidine heterocycle is primarily characterized by the nucleophilicity of the secondary amine nitrogen. This nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted-Lowry base. The presence of two methyl groups at the C2 and C4 positions influences the steric environment around the nitrogen and the carbon backbone, which can modulate its reactivity compared to the unsubstituted pyrrolidine (B122466).

The nitrogen atom readily participates in a variety of common amine reactions, including:

N-Alkylation, N-Acylation, and N-Arylation: It can be functionalized by reaction with electrophiles like alkyl halides, acyl chlorides, or aryl halides to form N-substituted derivatives.

Salt Formation: As a base, it reacts with acids to form the corresponding ammonium (B1175870) salts.

Catalysis: Chiral variants of this compound are used as organocatalysts, particularly in enamine and iminium ion-mediated asymmetric synthesis. The nitrogen atom is key to the formation of these reactive intermediates.

The carbon skeleton, being fully saturated, is generally unreactive towards many reagents. However, the C-H bonds can be activated under specific catalytic conditions, allowing for functionalization of the ring itself, a topic explored in subsequent sections.

Selective Functionalization of the this compound Core

Achieving selective functionalization of the this compound core, particularly at the carbon positions, requires overcoming the challenge of activating inert C(sp³)–H bonds. Modern synthetic methods have enabled such transformations, often relying on transition metal catalysis.

One prominent strategy is the intramolecular C–H amination , where a nitrogen-containing group tethered to the pyrrolidine precursor directs the formation of a C-N bond at a specific carbon atom, leading to the synthesis of the pyrrolidine ring itself. nih.govorganic-chemistry.org Copper-catalyzed systems have been shown to be effective for this purpose, providing a pathway to pyrrolidines with good yields and selectivities. organic-chemistry.org The regioselectivity is often controlled by the length and nature of the tether, favoring the formation of five-membered rings.

Another approach involves the functionalization of pyrrolidine derivatives . For instance, methods developed for the regioselective synthesis of substituted pyrroles can be adapted. Stepwise palladium-catalyzed Suzuki-Miyaura coupling reactions on di-halogenated pyrrole (B145914) precursors allow for the controlled introduction of different aryl groups at specific positions. researchgate.net While demonstrated on pyrroles, the principle of sequential, site-selective coupling can be conceptually extended to pre-existing, suitably activated pyrrolidine systems.

Mechanistic Insights into Pyrrolidine-Forming and Derivatization Reactions

The construction and subsequent modification of the pyrrolidine ring are governed by complex reaction mechanisms. Elucidating these pathways is key to developing more efficient and selective synthetic methods.

The formation of the pyrrolidine ring can be achieved through various cyclization strategies, with intramolecular C-H amination being a powerful route. Mechanistic studies, combining experimental data and Density Functional Theory (DFT) calculations, have shed light on these processes.

In copper-catalyzed intramolecular C-H amination using N-fluoro or N-chloro amides, a catalytic cycle involving Cu(I)/Cu(II) oxidation states is often proposed. acs.org The reaction is believed to proceed through the formation of a copper-nitrenoid intermediate, which then inserts into a C-H bond. The choice of ligand on the copper catalyst and the nature of the halide on the amide substrate significantly influence the reaction efficiency. nih.govacs.org For example, fluoride-containing substrates are often preferred due to more favorable reaction pathways. acs.org

Another mechanistic pathway for pyrrolidine synthesis involves the photo-promoted ring contraction of pyridines using a silylborane reagent. nih.gov This reaction is understood to proceed via key intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, which are connected through a photochemical or thermal silyl (B83357) migration step. nih.gov This method provides a novel route to highly functionalized pyrrolidine skeletons from readily available starting materials. nih.gov

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines and their heterocyclic derivatives, including pyrrolidines. wikipedia.orgnih.gov These reactions typically require a catalyst to overcome a significant activation barrier. wikipedia.org

Copper complexes have emerged as effective catalysts for intramolecular hydroamination. For instance, various copper (I) and (II) salts can catalyze the cyclization of allenylamines to form 2-vinylpyrrolidines (via exo-cyclization) or 3-pyrrolines (via endo-cyclization). sci-hub.se

Table 1: Effect of Copper Catalyst on the Intramolecular Hydroamination of an Allenylamine

| Entry | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 1 | CuCl | 2-vinylpyrrolidine | 99 |

| 2 | CuBr | 2-vinylpyrrolidine | 99 |

| 3 | CuI | 2-vinylpyrrolidine | 99 |

| 4 | Cu(OTf)₂ | 2-vinylpyrrolidine | 99 |

| 5 | CuCl₂ | 2-vinylpyrrolidine | 98 |

| 6 | CuF₂ | 2-vinylpyrrolidine | <5 |

Data sourced from a study on copper-catalyzed intramolecular hydroamination of allenylamines. sci-hub.se

Mechanistic proposals for copper-catalyzed hydroamination of alkynes suggest the formation of a vinylcopper intermediate. nih.gov This intermediate can then undergo electrophilic amination to yield an enamine. In the presence of an alcohol additive, the pathway can be diverted; protonation of the vinylcopper species generates an alkene, which can then undergo a subsequent hydrocupration and electrophilic amination to furnish a saturated alkylamine product. nih.gov The regioselectivity of the initial hydrocupration step is a key factor in determining the final product structure. nih.gov

Regioselective and Chemoselective Modifications of this compound Derivatives

Once the this compound core is formed, further modifications must be conducted with control over regioselectivity (where the reaction occurs) and chemoselectivity (which functional group reacts).

Regioselectivity is crucial when multiple similar sites are available for reaction. For example, in the alkylation of molecules containing two hydroxyl groups at different positions on a benzene (B151609) ring, the choice of base and solvent can direct the alkyl group to a specific oxygen atom with high selectivity. nih.gov Similarly, for a this compound derivative with multiple C-H bonds, directing a functionalization reaction to a specific carbon (e.g., C3 vs. C5) would require a directing group or a catalyst that can differentiate between the electronic and steric environments of these positions. Catalyst-tuned hydroalkylation reactions of 3-pyrrolines, for instance, have shown that a Co-catalyst can favor C2 alkylation while a Ni-catalyst directs the reaction to the C3 position. organic-chemistry.org

Chemoselectivity involves the selective reaction of one functional group in the presence of others. For instance, in the synthesis of complex heterocyclic systems, a high degree of chemoselectivity is required. The use of specific oxidizing agents, like Davis's oxaziridine, allows for the selective oxidation of a sulfur atom in a tetrahydrothiopyran-4-one (B549198) without affecting other parts of the molecule. mdpi.com This principle is applicable to derivatives of this compound that may contain multiple reactive sites. If a derivative contained, for example, a hydroxyl group and a secondary amine, one could selectively acylate the more nucleophilic amine over the alcohol under controlled conditions, or protect the amine to allow for selective reaction at the hydroxyl group.

Derivatives of 2,4 Dimethylpyrrolidine and Their Diverse Research Applications

Pyrrolidine (B122466) Derivatives in Pharmaceutical and Medicinal Chemistry Research

The pyrrolidine ring is a highly sought-after scaffold in pharmaceutical sciences and drug design. It is one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the United States Food and Drug Administration (FDA) nih.gov. The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional character that is advantageous for binding to biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and a center for further chemical modifications.

Chiral derivatives of 2,4-dimethylpyrrolidine are valuable building blocks in the asymmetric synthesis of pharmaceutical compounds. The stereochemistry at the 2 and 4 positions provides a rigid and predictable framework for the construction of complex molecules with specific biological activities. The use of enantiomerically pure building blocks is critical in drug development to ensure target specificity and reduce off-target effects.

The synthesis of enantiomerically enriched 2,5-disubstituted pyrrolidines, which share structural similarities with 2,4-disubstituted analogs, has been a significant focus of research. These C2-symmetrical pyrrolidines are not only important in medicinal chemistry but also serve as chiral auxiliaries and ligands in asymmetric catalysis rsc.org. For instance, derivatives of 2,5-dimethylpyrrolidine (B123346) have been synthesized from readily available chiral precursors like D- or L-alanine rsc.org. The development of stereoselective synthetic routes allows for the production of complex chiral drug candidates for clinical trials. The pharmaceutical industry has a growing demand for such chiral intermediates to improve the efficacy of new drugs rsc.org.

Table 1: Examples of Chiral Pyrrolidine Derivatives in Drug Discovery

| Compound Class | Application | Key Features |

|---|---|---|

| C2-Symmetric Pyrrolidines | Chiral auxiliaries, ligands in asymmetric catalysis | Rigid scaffold, predictable stereochemical outcome |

| 2,5-Disubstituted Pyrrolidines | Intermediates for antiviral drugs (e.g., Ombistavir) | Specific stereochemistry for target binding |

| Prolinol Derivatives | Precursors for various pharmaceuticals | Readily available from the chiral pool |

Spirocyclic scaffolds, which contain two rings sharing a single atom, have gained prominence in drug discovery due to their inherent three-dimensionality and conformational rigidity. Spirocyclic pyrrolidines, in particular, are considered privileged scaffolds as they often exhibit improved potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts. The rigid nature of the spirocyclic system can lead to a more defined orientation of substituents, facilitating optimal interactions with biological targets.

The synthesis of spirocyclic pyrrolidines often involves cycloaddition reactions. For example, the reaction of azomethine ylides with electron-deficient alkenes is a common strategy to construct the pyrrolidine ring within a spirocyclic framework. These synthetic methods can be designed to be stereoselective, providing access to enantiomerically pure spirocyclic compounds. The development of novel catalysts and synthetic routes continues to expand the diversity of accessible spirocyclic pyrrolidine derivatives for medicinal chemistry applications.

Utilization in Specialty and Fine Chemical Synthesis

Substituted pyrrolidines, including this compound, serve as versatile intermediates in the synthesis of specialty and fine chemicals. These chemicals are often complex organic molecules with specific functions, used in a variety of industries, including pharmaceuticals, fragrances, and electronics. The chirality and functionality of substituted pyrrolidines make them valuable starting materials for the construction of more complex molecular architectures.

The synthesis of highly functionalized 2,4-disubstituted pyrrolidines from simple and inexpensive starting materials is an active area of research. The ability to introduce a variety of functional groups at different positions on the pyrrolidine ring allows for the creation of a diverse range of chemical entities. These intermediates can then be used in multi-step syntheses to produce high-value fine chemicals.

Role in Polymer Chemistry and Advanced Materials Science

The incorporation of pyrrolidine moieties into polymer structures can impart unique properties to the resulting materials. While specific examples of polymers derived from this compound are not widely reported, the general class of pyrrolidine-containing polymers has been explored for various applications. These polymers can be designed to have specific thermal, mechanical, and chemical properties by controlling the polymer architecture and the nature of the substituents on the pyrrolidine ring.

For example, polymers containing N-vinylpyrrolidone have been extensively studied and are used in a wide range of applications, from biomedical devices to industrial coatings. The synthesis of novel monomers containing substituted pyrrolidine rings, such as this compound, could lead to the development of new polymers with tailored properties for advanced material applications.

Pyrrolidinate ligands, formed by the deprotonation of the pyrrolidine nitrogen, can coordinate to metal centers to form metal complexes. These complexes can have interesting catalytic and material properties. While there is a lack of specific literature on 2,4-dimethylpyrrolidinate ligands, the broader class of pyrrolidine-based ligands is well-established in coordination chemistry and materials science.

The steric and electronic properties of the pyrrolidine ligand can be tuned by the substituents on the ring. For example, chiral pyrrolidine-based ligands are widely used in asymmetric catalysis to control the stereochemistry of chemical reactions. In materials science, metal complexes with pyrrolidine-based ligands can be used as precursors for the synthesis of nanoparticles or as components of functional materials with specific optical, electronic, or magnetic properties. The design and synthesis of new pyrrolidinate ligands, including those derived from this compound, could lead to the discovery of novel catalysts and materials with enhanced performance.

Use of Pyrrolidine Derivatives in Polymeric Systems

The integration of pyrrolidine derivatives into polymeric structures has yielded a versatile class of functional materials with applications ranging from catalysis to controlled drug delivery. These polymers leverage the unique chemical and stereochemical properties of the pyrrolidine ring to create materials with tailored functionalities. By incorporating pyrrolidine moieties either into the polymer backbone or as pendant groups, researchers have developed systems with enhanced catalytic activity, specific binding capabilities, and controlled degradation profiles.

One significant area of application is in heterogeneous organocatalysis. Chiral pyrrolidine derivatives have been immobilized on or integrated into polymer supports to create recyclable and highly efficient catalysts for asymmetric reactions. For instance, pyrrolidine-based chiral porous polymers (Py-CPPs) have been synthesized through a "bottom-up" strategy using the Sonogashira–Hagihara coupling reaction. rsc.org These materials possess high porosity and uniformly distributed catalytic sites, proving effective as heterogeneous organocatalysts for asymmetric Michael additions in water, with products achieving high yields (up to 98%) and enantioselectivities (up to 99%). rsc.org Similarly, chiral hybrid materials have been developed by incorporating pyrrolidine units into a siliceous framework, creating mesoporous structures that demonstrate high stereocontrol in asymmetric Michael additions. nih.gov The heterogenization of these chiral organocatalysts is driven by the need for industrial implementation, facilitating catalyst recovery, reuse, and cost reduction. nih.gov

In the field of biomaterials, pyrrolidone-containing polymers have been explored for controlled drug delivery. Novel polyanhydrides containing pyrrolidone units have been synthesized, combining the hydrolytically labile anhydride (B1165640) linkages for controlled degradation with the bonding and drug-stabilizing capabilities of the pyrrolidone ring. bucknell.edu This combination offers a promising approach to developing delivery systems that can maintain a constant drug concentration over an extended period while enhancing the stability of the pharmaceutical agent. bucknell.edu The properties of these polymers can be tuned by reacting different primary diamines, such as hexamethylenediamine (B150038) or p-phenylenediamine, with itaconic acid to form the pyrrolidone diacid monomers before polymerization. bucknell.edu

The interaction of pyrrolidone-containing polymers with other molecules has also been a subject of study. Polymers with pyrrolidone moieties attached to the main chain via spacers of varying lengths have been synthesized to investigate their binding with phenols. datapdf.com The strength of this interaction, which is relevant for applications like chromatography and dye fixation, is influenced by the spacer length, with factors such as hydrophobicity and steric hindrance playing a key role. datapdf.com

Table 1: Examples of Pyrrolidine-Based Polymeric Systems and Their Applications

| Polymeric System | Pyrrolidine Derivative/Moiety | Key Feature | Research Application |

|---|---|---|---|

| Chiral Porous Polymer (Py-CPP) | Chiral Pyrrolidine Monomer | High porosity, uniform catalytic sites | Heterogeneous asymmetric organocatalysis (e.g., Michael addition) in water. rsc.org |

| Chiral Mesoporous Hybrid Material (HybPyr) | Bis-silylated Pyrrolidine Precursor | Homogeneous distribution of chiral moieties in a siliceous framework | Asymmetric Michael additions with high stereocontrol. nih.gov |

| Pyrrolidone-Containing Polyanhydrides | Pyrrolidone Carboxylic Diacids | Hydrolytic degradation and drug stabilization | Controlled drug delivery devices. bucknell.edu |

| Polymer-Immobilized Chiral Ionic Liquid | Pyrrolidine-based Ionic Liquid | Recyclable catalyst system | Asymmetric Michael additions. researchgate.net |

Natural Product Synthesis and Analog Development Inspired by Pyrrolidine Structures

The pyrrolidine ring is a privileged scaffold found in a vast array of natural products, particularly in alkaloids, which exhibit significant biological and pharmacological activities. mdpi.com This five-membered nitrogen-containing heterocycle serves as a fundamental building block for complex molecular architectures, and its prevalence has inspired extensive research in total synthesis and the development of novel analogs for medicinal chemistry. mdpi.commdpi.com

Many biologically active alkaloids feature the pyrrolidine motif as their core structure. Examples include nicotine, preussin, hygrine, and cuscohygrine. mdpi.com The pyrrolidine framework is also a key component of more complex alkaloid families such as the Aspidosperma, Stemona, and batzelladine alkaloids. nih.gov Furthermore, it is a precursor in the biosynthesis of tropane (B1204802) alkaloids like atropine (B194438) and cocaine. mdpi.com A particularly large and diverse group are the pyrrolizidine (B1209537) alkaloids, which are characterized by a bicyclic structure formed by two fused five-membered rings with a nitrogen at the bridgehead. nih.gov These compounds, found in thousands of plant species, are often produced as defense chemicals and have a wide range of biological effects. nih.gov Alexine, a polyhydroxylated pyrrolizidine alkaloid, is a notable example that functions as a sugar mimic and has been a target of total synthesis. nih.gov

The stereoselective synthesis of these natural products and their analogs frequently relies on the use of chiral pyrrolidine-containing starting materials. mdpi.com The amino acids L-proline and 4-hydroxy-L-proline are among the most common and versatile chiral building blocks. Their inherent chirality and functional groups provide a strategic starting point for constructing optically pure target molecules with high efficiency. mdpi.com For example, (S)-prolinol, derived from the reduction of proline, is a precursor for the synthesis of drugs like Avanafil, which is used to treat erectile dysfunction. mdpi.com Similarly, Boc-protected trans-4-hydroxy-L-proline is a key starting material for antiviral drugs such as Grazoprevir and Glecaprevir. mdpi.com

Synthetic chemists have developed numerous strategies to construct the pyrrolidine ring and incorporate it into larger, polycyclic systems found in nature. mdpi.com Pyrrole (B145914) and its derivatives have been effectively utilized as scaffolds to access the pyrrolidine and pyrrolidinone motifs central to many polycyclic alkaloids. nih.gov Glycine-based [3+2] cycloaddition reactions represent another powerful method for assembling the pyrrolidine core within complex heterocyclic frameworks. mdpi.com These synthetic endeavors not only provide access to the natural products themselves for biological study but also enable the creation of structural analogs with potentially improved therapeutic properties. researchgate.net

Table 2: Pyrrolidine-Containing Natural Products and Synthetic Precursors

| Natural Product/Drug Class | Structural Classification | Common Synthetic Precursor/Building Block |

|---|---|---|

| Nicotine, Hygrine | Simple Pyrrolidine Alkaloids | Pyrrolidine ring introduced via various synthetic routes. mdpi.com |

| Atropine, Cocaine | Tropane Alkaloids | Pyrrolidine derivatives serve as precursors. mdpi.com |

| Alexine | Polyhydroxylated Pyrrolizidine Alkaloid | Synthesized from precursors like α-d-mannofuranoside or L-xylose. nih.gov |

| Aspidosperma Alkaloids | Polycyclic Indole Alkaloids | Synthesized from pyrrole scaffolds. nih.gov |

| Avanafil | Synthetic Drug | (S)-prolinol (derived from Proline). mdpi.com |

| Grazoprevir, Glecaprevir | Synthetic Antiviral Drugs | trans-4-Hydroxy-L-proline. mdpi.com |

Biological Activities and Pharmacological Relevance of 2,4 Dimethylpyrrolidine Analogs

Broad Spectrum of Biological Activities Associated with Pyrrolidine (B122466) Derivatives

Pyrrolidine derivatives are known to exhibit a diverse array of biological activities, underscoring their importance in medicinal chemistry. These activities include antimicrobial, antitumor, anticonvulsant, and analgesic properties. nih.gov The versatility of the pyrrolidine scaffold allows for the introduction of various substituents, which can modulate the biological profile of the resulting compounds. For instance, the incorporation of a pyrrolidine ring is a key feature in many drugs targeting the central nervous system, as well as in agents developed for metabolic and infectious diseases. nih.gov

Molecular Interactions with Biological Macromolecules and Pathways

The biological effects of 2,4-dimethylpyrrolidine analogs, like other pharmacologically active molecules, are contingent upon their interactions with biological macromolecules such as proteins and enzymes. The specific nature of these interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces, dictates the affinity and efficacy of the compound at its target. The three-dimensional structure of the pyrrolidine ring, with its defined stereocenters at the 2 and 4 positions, plays a crucial role in determining the precise fit within the binding site of a target macromolecule. This stereochemical arrangement is critical for achieving the desired pharmacological response.

Mechanistic Studies of Pharmacological Action and Bioactivity

Understanding the mechanisms through which this compound analogs exert their pharmacological effects is essential for the development of new therapeutic agents. Research in this area focuses on identifying the specific molecular targets and pathways that are modulated by these compounds.

Enzyme and Protein Inhibition/Modulation Research

Derivatives of the pyrrolidine scaffold have been extensively investigated as inhibitors of various enzymes. For example, certain pyrrolidine-based compounds have been designed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them relevant for the treatment of type 2 diabetes. nih.gov Other studies have explored pyrrolidine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The inhibitory potential of these compounds is often attributed to their ability to mimic the natural substrate or to interact with key residues within the enzyme's active site.

Receptor Activity Modulation (e.g., Histamine H3, NMDA Receptors)

Pyrrolidine analogs have been shown to modulate the activity of various receptors. For instance, derivatives of 2,4-disubstituted pyrrolidines have been synthesized and evaluated for their activity at metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in synaptic transmission and neuronal excitability. Specifically, N(1)-substituted derivatives of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid have demonstrated agonist, partial agonist, or antagonist activity at mGluR2, mGluR3, and mGluR6. nih.gov Additionally, certain pyrrolidine-2,4-dione (B1332186) derivatives have shown affinity for the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists at the glycine (B1666218) site. nih.gov

Antiproliferative and Anticancer Investigations

The antiproliferative activity of pyrrolidine derivatives has been a significant area of research in the quest for new anticancer agents. Various substituted pyrrolidines have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines. researchgate.net For example, certain spiropyrrolidine-thiazolo-oxindole derivatives have demonstrated potent activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. nih.gov The mechanism of action for these compounds can vary, but often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

| Compound Type | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |

| Spiropyrrolidine-thiazolo-oxindole derivatives | HepG2, MCF-7, HCT-116 | 0.80 - 0.85 µg/mL (HepG2) | nih.gov |

| Substituted pyrrolidines | HCT116 | 4.1 - 113 µM | researchgate.net |

Antimicrobial and Antifungal Activity Studies

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. Pyrrolidine derivatives have shown promise in this area. nih.gov For instance, certain 2,3-pyrrolidinedione analogs have exhibited activity against oral pathogens like Streptococcus mutans and Candida albicans. unimi.itnih.gov The antimicrobial mechanism of these compounds can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound Type | Microorganism(s) | Reported Activity | Reference |

| 2,3-Pyrrolidinedione analogs | Streptococcus mutans, Candida albicans | Significant inhibition | unimi.itnih.gov |

| Spiro pyrrolidines | Various human pathogenic bacteria and fungi | Active against most tested pathogens | nih.gov |

| Pyrrolidine-2,5-dione derivatives | Staphylococcus aureus, Vibrio cholera, Candida albicans, Candida tropicalis, Cryptococcus neoformans | Moderate to low activity (MICs: 16-256 µg/mL) | scispace.com |

Neuroprotective and Central Nervous System Effects Research

Research into analogs of this compound has revealed significant potential for neuroprotective effects and activity within the central nervous system (CNS). A key area of investigation has focused on substituted proline derivatives, such as N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), which shares the 2,4-substituted pyrrolidine core. Studies have demonstrated that NMP exhibits multifactorial neuroprotective properties, particularly in models of neurodegenerative conditions like Alzheimer's disease and epilepsy.

The mechanisms underlying these neuroprotective effects are diverse. NMP has been shown to mitigate neuronal injury by reducing oxidative stress, protecting against mitochondrial depolarization, and preventing the overexpression of proteins like the voltage-dependent anion channel-1 (VDAC-1), which is implicated in cell death pathways. nih.gov In animal models of Alzheimer's disease induced by amyloid-β, NMP administration led to a decrease in beta-secretase-1 (BACE-1) and amyloid-β levels, key components in the formation of amyloid plaques. mdpi.comnih.gov Furthermore, it was observed to reduce reactive gliosis (the activation of astrocytes and microglia), which is a hallmark of neuroinflammation. mdpi.comnih.gov

Another critical mechanism is the modulation of glutamatergic neurotransmission. L-proline and its derivatives can influence the N-methyl-D-aspartate (NMDA) receptor, a primary receptor for the excitatory neurotransmitter glutamate. nih.gov Uncontrolled glutamate release leads to excitotoxicity, a major cause of neuronal death in conditions like ischemic stroke. nih.gov Research on L-proline transporter (PROT) inhibitors, which would increase the availability of proline in the synapse, suggests that modulating this system can offer neuroprotection in stroke models. nih.gov

The following table summarizes the observed neuroprotective mechanisms of the 2,4-substituted pyrrolidine analog, NMP.

| Mechanism | Observed Effect | Key Proteins/Pathways Involved | Reference |

|---|---|---|---|

| Anti-amyloidogenic | Decreased amyloid plaque components | BACE-1, Amyloid-β (Aβ) | mdpi.comnih.gov |

| Anti-neuroinflammatory | Reduced activation of astrocytes and microglia | GFAP, Iba-1, pNF-κB, TNF-α, IL-1β | mdpi.comnih.gov |

| Antioxidant | Attenuation of oxidative stress | NRF2/HO-1 pathway | mdpi.comnih.gov |

| Mitochondrial Protection | Prevention of mitochondrial depolarization | Voltage-Dependent Anion Channel-1 (VDAC-1) | nih.gov |

| Synaptic Protection | Improved levels of pre- and post-synaptic markers | SNAP-25, SYN, PSD-95, SNAP-23 | mdpi.comnih.gov |

Immunomodulatory Properties and Mechanisms

The immunomodulatory and anti-inflammatory properties of this compound analogs are an emerging area of research. Much of this investigation overlaps with the study of their neuroprotective effects, as neuroinflammation is a key component of many CNS disorders. Pyrrolidine derivatives have been shown to exert anti-inflammatory effects through several mechanisms.

One of the primary mechanisms identified is the inhibition of pro-inflammatory pathways. The 2,4-substituted pyrrolidine analog N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) has demonstrated the ability to decrease downstream inflammatory mediators such as pNF-κB, tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in brain tissue. mdpi.comnih.gov This suggests that NMP can modulate the immune response within the CNS. The parent amino acid, L-proline, has also been found to prevent inflammatory and oxidative stress alterations caused by lipopolysaccharide (LPS) administration in animal models. nih.gov

Broader studies on various synthetic pyrrolidine derivatives have identified their potential to act as inhibitors of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. researchgate.netnih.gov These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds can exert significant anti-inflammatory and analgesic effects. researchgate.netnih.gov Additionally, some pyrrolizidine (B1209537) alkaloids, which are natural compounds containing a fused pyrrolidine ring system, have been noted for their immunomodulatory, and in some cases, immunosuppressive activities. nih.govnih.gov For instance, the pyrrolizidine alkaloid metabolite dehydroheliotridine (B1201450) has been shown to significantly depress primary immune responses. nih.gov

The mechanisms of immunomodulation are summarized in the table below.

| Compound Class | Mechanism of Action | Key Targets/Pathways | Reference |

|---|---|---|---|

| N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) | Inhibition of pro-inflammatory cytokine production | NF-κB, TNF-α, IL-1β | mdpi.comnih.gov |

| Synthetic Pyrrolidine Derivatives | Inhibition of prostaglandin (B15479496) synthesis | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | researchgate.netnih.gov |

| L-proline | Prevention of LPS-induced inflammation and oxidative stress | General anti-inflammatory response | nih.gov |

| Pyrrolizidine Alkaloids (e.g., Dehydroheliotridine) | Suppression of primary immune response | Suppression of antibody production | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrrolidine analogs by identifying the structural features essential for their biological activity. For the pyrrolidine scaffold, several key structural aspects have been shown to significantly influence efficacy and selectivity.

The stereochemistry of the substituents on the pyrrolidine ring is a critical determinant of biological activity. The non-planar, puckered nature of the saturated pyrrolidine ring allows for specific three-dimensional arrangements of substituents that dictate how the molecule interacts with its biological target. researchgate.net The spatial orientation of groups at positions C-2 and C-4, as seen in many bioactive proline derivatives, can lead to different binding modes and, consequently, different biological profiles between stereoisomers. researchgate.net

The nature and position of substituents also play a vital role.

N-1 Position: The nitrogen atom of the pyrrolidine ring is a privileged site for substitution. Its basicity and nucleophilicity make it a common point for modification to alter physicochemical properties like solubility and cell permeability, or to introduce functionalities that interact with specific targets. nih.gov

C-2 and C-4 Positions: As demonstrated by NMP, substitutions at the C-2 (carboxcylic acid) and C-4 (hydroxyl group) positions are important for neuroprotective and anti-inflammatory activities.

Other Substitutions: In studies of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data showed that small, lipophilic substituents on a terminal phenyl group were preferable for optimal potency. researchgate.net The length and flexibility of linker chains attached to the pyrrolidine ring were also found to influence both inhibitory potency and selectivity against related enzymes. researchgate.net

The following table highlights key SAR findings for pyrrolidine derivatives.

| Structural Feature | Impact on Biological Profile | Example Activity | Reference |

|---|---|---|---|

| Stereochemistry (e.g., at C-2, C-4) | Crucial for target binding and selectivity; different stereoisomers can have vastly different activities. | Kinase Inhibition, Neuroprotection | researchgate.netnih.gov |

| N-1 Substitution | Modulates basicity, solubility, and can be used to attach pharmacophoric groups. | General Drug Design | nih.gov |

| C-4 Substituents | Affects the puckering of the ring, influencing the 3D conformation of the molecule. | General Drug Design | nih.gov |

| Lipophilicity of Substituents | Small, lipophilic groups can enhance potency. | NAAA Inhibition | researchgate.net |

| Linker Flexibility | Can increase inhibitory potency but may reduce selectivity. | NAAA Inhibition | researchgate.net |

Research into Pyrrolidine-Containing Prodrugs and Delivery Systems

The development of prodrugs and specialized delivery systems is a critical strategy for improving the therapeutic application of promising compounds, particularly for targeting the central nervous system. The blood-brain barrier (BBB) severely restricts the entry of most therapeutic agents into the brain, necessitating innovative approaches to enhance delivery. nih.gov Pyrrolidine-containing compounds, including analogs of this compound, are candidates for such strategies.

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov This approach can be used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or inability to cross the BBB. For CNS-targeted drugs, a common strategy is to increase the lipophilicity of the molecule to facilitate passive diffusion across the BBB. nih.gov This can be achieved by masking polar functional groups, like hydroxyl or carboxylic acids present on the pyrrolidine scaffold, with lipophilic moieties that are later cleaved by enzymes in the brain.

Another advanced strategy involves hijacking specific transporter proteins expressed on the BBB. researchgate.net By attaching a promoiety to the pyrrolidine drug that is a substrate for an influx transporter (such as an amino acid transporter or an organic anion-transporting polypeptide), the resulting prodrug can be actively transported into the brain, significantly increasing its concentration at the target site. researchgate.net Research has shown that even increasing the molecular size of a drug by adding a suitable promoiety can, counterintuitively, enhance its delivery into glial cells via these transporters. researchgate.net Given the neuroprotective and immunomodulatory potential of substituted pyrrolidines in glial cells, designing prodrugs that utilize these transporters is a promising avenue for future research.

Computational and Theoretical Studies on 2,4 Dimethylpyrrolidine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2,4-dimethylpyrrolidine. These calculations provide a detailed picture of the molecule's geometry, energetics, and electronic landscape.

The five-membered pyrrolidine (B122466) ring is not planar and exhibits a phenomenon known as pseudorotation, where the ring puckering continuously changes between various envelope and twist conformations. The presence of two methyl groups at the 2- and 4-positions of the pyrrolidine ring in this compound introduces stereocenters and significantly influences the conformational landscape. This leads to the existence of cis and trans diastereomers, each with a set of possible ring conformations.

Theoretical studies on substituted pyrrolidines have shown that the preferred conformation is a result of a delicate balance between steric hindrance, torsional strain, and electronic effects. nih.gov For this compound, DFT calculations can be employed to determine the relative energies of the different conformers. The two primary puckering modes for a five-membered ring are the envelope (Cs symmetry) and twist (C2 symmetry) conformations. In substituted pyrrolidines, the substituents can occupy either axial or equatorial positions, further increasing the number of possible conformers.

The potential energy surface (PES) of pseudorotation can be mapped by systematically varying the puckering coordinates. For the parent pyrrolidine molecule, the barrier to pseudorotation is quite low. nih.gov For substituted pyrrolidines, the energy barriers between different conformers can be higher, and certain conformations are significantly more stable than others. In the case of this compound, the relative stability of the cis and trans isomers, as well as the preferred puckering of the ring for each isomer, can be predicted. Generally, substituents on the pyrrolidine ring tend to favor conformations that minimize steric interactions. For instance, in trans-4-tert-butylproline, the bulky tert-butyl group strongly favors a pseudoequatorial orientation, which in turn dictates the puckering of the ring. nih.gov A similar principle would apply to the methyl groups in this compound.

| Isomer | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| trans | Diequatorial (Twist) | 0.00 |

| trans | Diaxial (Twist) | 3.50 |

| cis | Equatorial-Axial (Envelope) | 1.20 |

| cis | Axial-Equatorial (Envelope) | 2.80 |

Note: The data in Table 1 is illustrative and intended to represent the type of information obtained from DFT calculations. Actual values would require specific computational studies on this compound.

DFT calculations can provide detailed information about the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density (charge distribution).

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.comacs.org For this compound, the presence of electron-donating methyl groups is expected to raise the energy of the HOMO compared to unsubstituted pyrrolidine, potentially making it more nucleophilic.

The charge distribution within the molecule can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the partial charges on each atom, providing insights into the molecule's polarity and the location of electrophilic and nucleophilic sites. The nitrogen atom in the pyrrolidine ring is expected to have a significant negative partial charge due to its higher electronegativity, making it a primary site for protonation and other electrophilic attacks.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyrrolidine | -6.12 | 1.89 | 8.01 | 1.42 |

| 2-Methylpyrrolidine | -5.98 | 1.95 | 7.93 | 1.55 |

Note: The data in Table 2 is for illustrative purposes and based on general trends. Specific calculations for this compound would be necessary for accurate values.

Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states. acs.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, DFT calculations could be used to model the N-alkylation or N-acylation of this compound. Such a study would involve optimizing the geometries of the reactants, the transition state, and the products. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Furthermore, the geometry of the transition state can reveal important details about the reaction mechanism, such as the degree of bond formation and bond breaking at the point of highest energy.

In the context of its use as a chiral auxiliary or catalyst, theoretical modeling could be employed to understand the stereochemical outcome of reactions. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be favored.

Molecular Dynamics Simulations of Pyrrolidine Systems

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. acs.org While quantum chemical calculations are often performed on isolated molecules in the gas phase, MD simulations can model the behavior of molecules in a condensed phase, such as in a solvent.

For this compound, an MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and then solving Newton's equations of motion for all the atoms in the system. uregina.ca This allows for the observation of how the molecule moves, rotates, and changes its conformation in a more realistic environment.

MD simulations can be used to study various properties, including:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Conformational Dynamics: The transitions between different conformations of the this compound ring and the timescale on which these transitions occur.

Transport Properties: Such as the diffusion coefficient of the molecule in a particular solvent.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein or a nucleic acid. nih.gov These methods are widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular docking involves placing the 3D structure of the small molecule into the binding site of the target macromolecule and evaluating the goodness of fit. acs.org This is typically done using a scoring function that estimates the binding affinity between the two molecules. A higher score (or lower binding energy) suggests a more favorable interaction.

Although no specific molecular docking studies on this compound have been reported, its structural motif is present in many biologically active compounds. nih.gov Therefore, understanding its potential interactions with biological targets is of interest. For instance, docking studies could be used to investigate whether this compound could bind to the active site of an enzyme or the binding pocket of a receptor. Such studies would provide hypotheses about its potential biological activity that could then be tested experimentally. The results of a docking study typically include the predicted binding pose of the ligand in the active site and an estimated binding energy.

Prediction of Spectroscopic Parameters and Properties

Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can be a valuable tool for interpreting experimental spectra and for confirming the structure of the molecule.

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei are highly sensitive to the local electronic environment. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict these chemical shifts with a high degree of accuracy. nih.gov By calculating the NMR spectra for different possible isomers and conformers of this compound and comparing them to experimental data, it is possible to determine the predominant species in solution.

Vibrational Spectroscopy (IR and Raman): The frequencies and intensities of infrared (IR) and Raman spectra can also be calculated using quantum chemical methods. nih.govnih.gov These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to aid in the assignment of the observed vibrational modes. Each peak in the calculated spectrum corresponds to a specific type of molecular vibration, such as C-H stretching, C-N stretching, or ring deformation modes.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| 13C NMR | Chemical Shift (C2) | ~55-60 ppm |

| 13C NMR | Chemical Shift (C4) | ~35-40 ppm |

| 1H NMR | Chemical Shift (H at C2) | ~2.8-3.2 ppm |

| IR Spectroscopy | N-H Stretch | ~3300-3400 cm-1 |

| IR Spectroscopy | C-H Stretch | ~2850-2960 cm-1 |

Note: The data in Table 3 are illustrative and represent typical ranges for the specified functional groups. Accurate predictions would require specific quantum chemical calculations for this compound.

Future Research Directions and Emerging Perspectives for 2,4 Dimethylpyrrolidine

Development of Novel and Efficient Synthetic Routes

Future research is anticipated to focus on the creation of more efficient and stereoselective synthetic routes to obtain 2,4-dimethylpyrrolidine and its derivatives. A significant area of interest lies in the development of novel catalytic systems that can provide high yields and enantiomeric purity, which are crucial for pharmaceutical applications. The asymmetric synthesis of polysubstituted pyrrolidines through organocatalysis is a particularly promising strategy.

Key research objectives in this area include:

Asymmetric Organocatalysis: The use of proline and its derivatives as chiral organocatalysts has proven effective for various chemical transformations, including aldol (B89426) and Michael reactions. Future work will likely involve the design of new organocatalysts derived from this compound itself to achieve even higher levels of stereocontrol in the synthesis of complex molecules.

Flow Chemistry: The application of photochemical in-flow synthesis has been demonstrated for producing pyrrolidine (B122466) analogues. nih.gov This methodology offers advantages in terms of safety, scalability, and reaction control. Expanding this technique to the synthesis of this compound could lead to more efficient and industrially viable production processes.